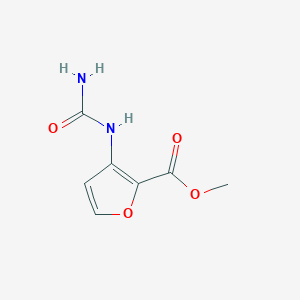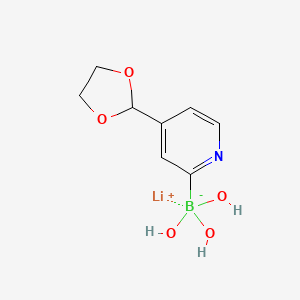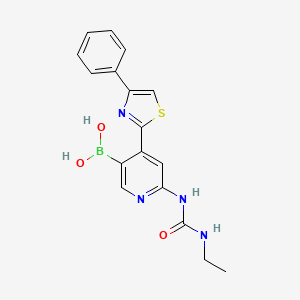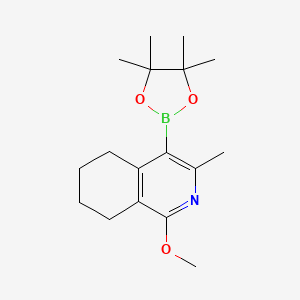
Ethyl 2-(2,6-difluorophenyl)thiazole-4-carboxylate
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Characterization:
- Ethyl 2-(2-(2-methylbenzylidene)hydrazinyl)thiazole-4-carboxylate and its derivatives have been synthesized and characterized using techniques like 1H NMR, 13C NMR, FT-IR, and UV–Vis. Single crystal X-ray diffraction (SC-XRD) was employed for final confirmation. These studies provide insights into the optimized geometry, nonlinear optical (NLO) properties, and frontier molecular orbitals (FMOs) of these compounds, indicating significant technological applications due to their sizable NLO character (Haroon et al., 2019).
Precursor to Analog Compounds:
- Ethyl 4-(trifluoromethyl)-2-vinylthiazole-5-carboxylate, a related compound, has been used as a precursor to ethyl 4-(trifluoromethyl)-2-(aminoethyl)thiazole-5-carboxylate analogs via Michael-like addition of secondary amines. This highlights its role in the synthesis of various bioactive compounds (Boy & Guernon, 2005).
Structural Analysis:
- The compound ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate has been studied for its structure, revealing how molecules associate via hydrogen bonds, offering insights into molecular interactions and stability (Lynch & Mcclenaghan, 2004).
Experimental and Theoretical Studies:
- Ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate has been analyzed through spectroscopic characterization and X-ray diffraction, with further investigation by DFT quantum chemical methods. Such studies are crucial for understanding the molecular geometry, hydrogen bonding sites, and electronic properties of these compounds (Haroon et al., 2018).
Synthesis and Crystal Structure Characterization:
- The synthesis and crystal structure characterization of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate, including Hirshfeld surface analysis, are important for understanding the molecular packing modes and electronic properties, such as the frontier molecular orbitals and molecular electrostatic potential map (Akhileshwari et al., 2021).
Antimicrobial and Antiviral Properties:
- A series of ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates has been synthesized and evaluated for their antimicrobial and antioxidant activities. Additionally, molecular docking methods suggest the potential of these compounds as therapeutic targets for the Mpro protein of SARS-CoV-2 (COVID-19), indicating their relevance in pharmaceutical research (Haroon et al., 2021).
Anti-Proliferative Screening:
- Thiazole compounds, including derivatives of ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, have been synthesized and tested for anticancer activity against breast cancer cells. This highlights their potential in developing new anticancer therapies (Sonar et al., 2020).
Propiedades
IUPAC Name |
ethyl 2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO2S/c1-2-17-12(16)9-6-18-11(15-9)10-7(13)4-3-5-8(10)14/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDPCNNSTYGJTTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=C(C=CC=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30732105 | |
| Record name | Ethyl 2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30732105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2,6-difluorophenyl)thiazole-4-carboxylate | |
CAS RN |
1187056-38-7 | |
| Record name | Ethyl 2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30732105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Butyl-2-[3-(3-butyl-1,3-dihydro-1,1-dimethyl-2h-benz[e]indol-2-ylidene)-1-propen-1-yl]-1,1-dimethyl-1h-benz[e]indolium iodide](/img/structure/B1509403.png)








![Methyl 7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-4-carboxylate](/img/structure/B1509473.png)


![1-(6-Chloropyridazin-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1509486.png)
